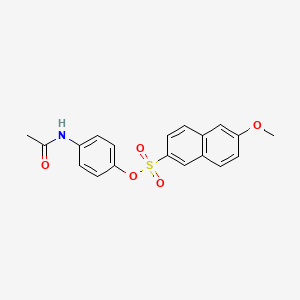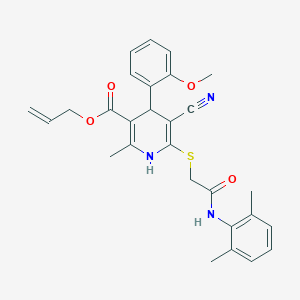![molecular formula C18H15N5O4S2 B3406923 5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 443637-01-2](/img/structure/B3406923.png)
5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Übersicht
Beschreibung
The compound 5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule that features an indole moiety, a sulfonyl group, and a diazinane ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Hydrazone Formation: The sulfonylated indole is reacted with hydrazine derivatives to form the hydrazone linkage.
Diazinane Ring Formation: The final step involves the cyclization of the hydrazone intermediate with appropriate reagents to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and diazinane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with biological activity.
Sulfonylureas: Compounds with sulfonyl groups used in diabetes treatment.
Uniqueness
5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: is unique due to its combination of indole, sulfonyl, and diazinane moieties, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S2/c24-16-15(17(25)20-18(28)19-16)22-21-12-5-7-13(8-6-12)29(26,27)23-10-9-11-3-1-2-4-14(11)23/h1-8H,9-10H2,(H3,19,20,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMAIPZIVYBLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=NC4=C(NC(=S)NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-{[6-ethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3406844.png)
![N-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide](/img/structure/B3406846.png)
![N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B3406862.png)



![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B3406890.png)
![Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate](/img/structure/B3406895.png)
![2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE](/img/structure/B3406909.png)



![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B3406934.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate](/img/structure/B3406946.png)
